N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and an ethylphenoxy group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-bromobenzoyl chloride and an amino alcohol, under acidic conditions.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be introduced via a nucleophilic substitution reaction using 4-ethylphenol and an appropriate leaving group, such as a halide.
Formation of the Propanamide Backbone: The final step involves the coupling of the oxazole derivative with the ethylphenoxy group to form the propanamide backbone using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the bromophenyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the oxazole ring or bromophenyl group.
Substitution: Introduction of various functional groups onto the bromophenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese.
Biologie: Untersucht für seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Erforscht für sein Potenzial als Leitstruktur in der Arzneimittelforschung, insbesondere zur gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Einsatz bei der Entwicklung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von N-[3-(4-Bromphenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und zu nachgeschalteten Effekten führen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.
Ähnliche Verbindungen:
N-[3-(4-Chlorphenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamid: Ähnliche Struktur mit einem Chloratom anstelle von Brom.
N-[3-(4-Fluorphenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamid: Ähnliche Struktur mit einem Fluoratom anstelle von Brom.
Einzigartigkeit: N-[3-(4-Bromphenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamid ist einzigartig aufgrund des Vorhandenseins des Bromatoms, das seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann. Das Bromatom kann auch die physikalischen Eigenschaften der Verbindung, wie z. B. Löslichkeit und Stabilität, beeinflussen.
Wirkmechanismus
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide: Similar structure with a chlorine atom instead of bromine.
N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness: N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.
Eigenschaften
Molekularformel |
C20H19BrN2O3 |
---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)propanamide |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-14-4-10-17(11-5-14)25-13(2)20(24)22-19-12-18(23-26-19)15-6-8-16(21)9-7-15/h4-13H,3H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
MFVWHRNUKFHUJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.